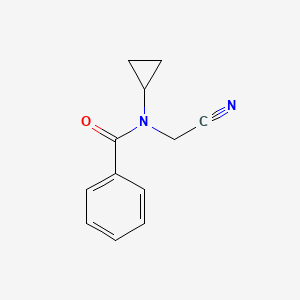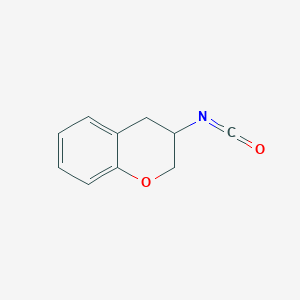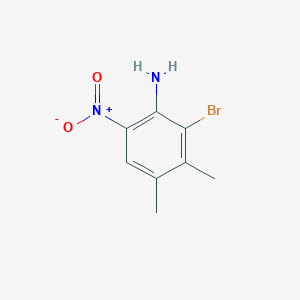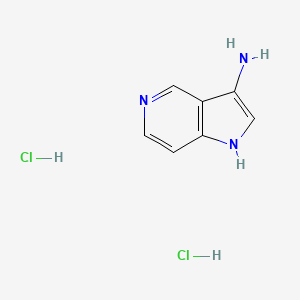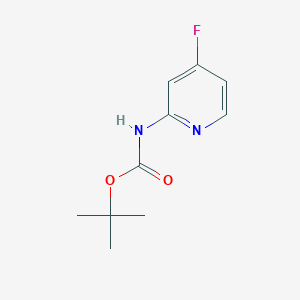![molecular formula C11H10ClFN2O3S B1373845 3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride CAS No. 1274818-67-5](/img/structure/B1373845.png)
3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride
Descripción general
Descripción
“3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride” is a chemical compound. Fluorinated pyrazoles, which this compound is a part of, play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, fluorinated pyrazoles are known to be involved in various chemical reactions. These include addition reactions, cyclization, and reactions with various hydrocarbons and salts .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity : This compound has been utilized in the synthesis of various polymethoxylated-pyrazoline benzene sulfonamides. These synthesized compounds have been investigated for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. One of the compounds showed significant tumor selectivity and can be considered a lead molecule for further investigation due to its superior carbonic anhydrase inhibitory activity (Kucukoglu et al., 2016).
Antimicrobial and Antitubercular Agents : Benzene sulfonamide pyrazole oxadiazole derivatives, synthesized using this compound, have shown potential as antimicrobial and antitubercular agents. These compounds have demonstrated good antibacterial activity against various bacteria and are active antitubercular agents against Mycobacterium tuberculosis (Shingare et al., 2022).
Antioxidant Activity : Research has also been conducted on the antioxidant activity of certain derivatives. For instance, (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) prepared using this compound displayed significant radical scavenging activity, comparable to that of standard ascorbic acid (Lavanya et al., 2014).
Synthesis of Heterocyclic Sulfonamides : This compound has been used in the synthesis of heterocyclic sulfonamides, which are important due to their biological activities, including as inhibitors of human carbonic anhydrases (Komshina et al., 2020).
Direcciones Futuras
Fluorinated pyrazoles, such as this compound, have seen increasing popularity in various areas of science since the early 1990s. More than 50% of all contributions on the topic have been published in the last 5 years. This suggests that there is ongoing interest and potential for future research and development involving these compounds .
Propiedades
IUPAC Name |
3-fluoro-4-[(1-methylpyrazol-4-yl)methoxy]benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O3S/c1-15-6-8(5-14-15)7-18-11-3-2-9(4-10(11)13)19(12,16)17/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEODWJYTAVSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=C(C=C(C=C2)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



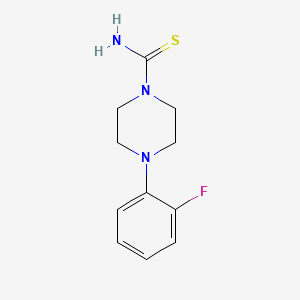
![7-Bromopyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1373764.png)
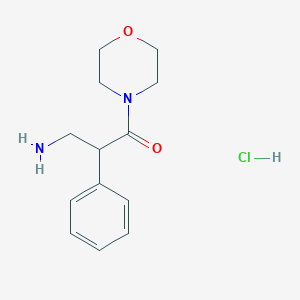
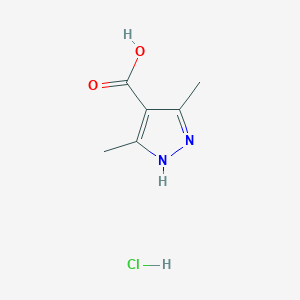
![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)
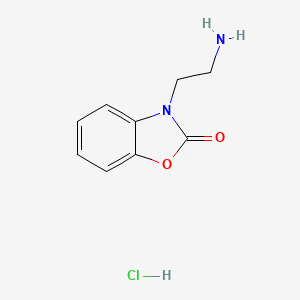
![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)

